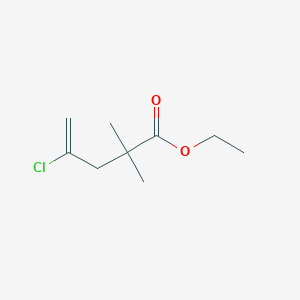

4-氯-2,2-二甲基戊-4-烯酸乙酯

描述

Synthesis Analysis

The synthesis of ethyl 4-chloro-2,2-dimethylpent-4-enoate and related compounds involves diverse chemical reactions. A notable method includes the reaction of ethyl cyanoacetate's lithium salt with specific reagents to prepare structurally related compounds, showcasing the versatility of synthesis techniques in obtaining esters with complex configurations (Johnson et al., 2006).

Molecular Structure Analysis

The molecular structure of ethyl 4-chloro-2,2-dimethylpent-4-enoate analogs has been extensively characterized, revealing intricate details about their conformation and bonding. For example, extensive NMR spectroscopy, including 1D-NOE, 2D-HSQC, and HMBC experiments, has been utilized to establish the structures of related compounds, highlighting the importance of such techniques in elucidating molecular geometries (Fretz, Gaugler, & Schneider, 2000).

Chemical Reactions and Properties

Research on ethyl 4-chloro-2,2-dimethylpent-4-enoate includes studies on its reactivity and chemical transformations. One study focused on its aerobic dimerization, leading to novel photochromic diarylethene precursors, demonstrating the compound's potential in synthesizing materials with desirable photoactive properties (Lvov et al., 2017).

Physical Properties Analysis

The physical properties of ethyl 4-chloro-2,2-dimethylpent-4-enoate and its derivatives, such as melting points, boiling points, and solubility, are crucial for their application in various chemical processes. These properties are determined by the compound's molecular structure and have been studied through experimental approaches and quantum chemical calculations (Singh et al., 2013).

科学研究应用

合成和化学反应

- 乙酸(4E)-5-氯戊-4-烯酸乙酯,与乙酸4-氯-2,2-二甲基戊-4-烯酸乙酯密切相关,通过Fe催化的与格氏试剂的交叉偶联反应用于乙酸(4E)-烯酸乙酯的制备,表明其在复杂有机合成中的实用性 (Shakhmaev, Sunagatullina, & Zorin, 2013)。

- 乙酸4-[(E)-1-氯-3-氧代丙-1-烯-1-基]-3,5-二甲基-1H-吡咯-2-羧酸乙酯与肼发生反应形成位置异构体吡唑,展示了该化合物的反应性和创造复杂有机结构的潜力 (Mikhed’kina, Bylina, Mel’nik, & Kozhich, 2009)。

生物合成和生物催化

- 一篇详细的评论讨论了光学纯乙酸(S)-4-氯-3-羟基丁酸乙酯的生物合成,这是乙酸4-氯-2,2-二甲基戊-4-烯酸乙酯的衍生物。该化合物作为手性药物的前体至关重要,突显了该化学品在制药行业中的重要性 (Ye, Ouyang, & Ying, 2011)。

晶体学和材料科学

- 对结构与乙酸4-氯-2,2-二甲基戊-4-烯酸乙酯相似的化合物的研究,如乙酸(2Z)-2-氰基-3-[(4-乙氧基苯基)氨基]丙-2-烯酸乙酯,揭示了关于晶体堆积和分子间相互作用的复杂细节,有助于理解材料性质并可能指导新材料的设计 (Zhang, Wu, & Zhang, 2011)。

光催化和光化学应用

- 乙酸4-(2,5-二甲基噻吩-3-基)-3-酮丁酸乙酯经过独特的碱诱导的氧气二聚反应,形成光致变色的二芳基乙烯。这种反应以其在生产具有定制性能的光活性化合物方面的潜力而显著,展示了乙酸4-氯-2,2-二甲基戊-4-烯酸乙酯衍生物在光化学领域中的作用 (Lvov, Milevsky, Yanina, Kachala, & Shirinian, 2017)。

属性

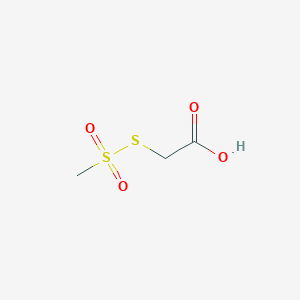

IUPAC Name |

ethyl 4-chloro-2,2-dimethylpent-4-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15ClO2/c1-5-12-8(11)9(3,4)6-7(2)10/h2,5-6H2,1,3-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVPAHMHJYDYAOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)CC(=C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80394691 | |

| Record name | Ethyl 4-chloro-2,2-dimethylpent-4-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-chloro-2,2-dimethylpent-4-enoate | |

CAS RN |

118427-36-4 | |

| Record name | Ethyl 4-chloro-2,2-dimethylpent-4-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

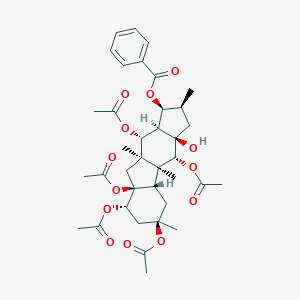

![Potassium;1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[5-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole-5-sulfonate](/img/structure/B16052.png)

![trans-(E)-1-Bromo-2-[4-[2-(dimethylamino)ethoxy]phenyl]-1,2-diphenylethene](/img/structure/B16058.png)

![[(3R,4S)-4-Amino-3-carboxy-2,2,6,6-tetramethylpiperidin-1-yl]oxidanyl](/img/structure/B16079.png)

![N-[(1R,2R)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]propanamide](/img/structure/B16091.png)

![N-[(1S,2S)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]propanamide](/img/structure/B16092.png)